Product packaging for H-Tz-NHS(Cat. No.:CAS No. 2565819-74-9)

H-Tz-NHS

Cat. No.: B6291119
CAS No.: 2565819-74-9
M. Wt: 299.24 g/mol
InChI Key: TYXSEFJKHNXTMA-UHFFFAOYSA-N
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Description

Overview of H-Tz-NHS Research Utility and Scope in Academic Disciplinesthis compound is a versatile tool in academic research across various disciplines, including chemistry, chemical biology, and materials science. Its dual functionality allows for a two-step labeling or conjugation strategy. First, the NHS ester can be used to attach the tetrazine handle to molecules containing primary amines, such as proteins, antibodies, or synthetic polymers.wikipedia.orgthermofisher.comnih.govharvard.eduSubsequently, the newly functionalized molecule can participate in a rapid and specific bioorthogonal reaction with a molecule bearing a strained dienophile (like TCO), facilitating targeted labeling, imaging, or the construction of complex molecular architectures.nih.govacs.orgresearchgate.netsigmaaldrich.comharvard.edu

Research applications include:

Biomolecule Labeling: Attaching fluorescent dyes, probes, or radioisotopes to proteins or peptides for imaging and detection, often in pretargeting strategies. nih.govacs.orgresearchgate.netmdpi.comrsc.org

Bioconjugation: Creating stable linkages between different biomolecules or between biomolecules and synthetic materials. nih.govacs.orgsigmaaldrich.comacs.orgharvard.edu

Material Science: Functionalizing polymeric materials or surfaces with tetrazine groups for subsequent click chemistry modifications. rsc.org

Drug Delivery: Developing strategies for targeted drug delivery or activation using bioorthogonal cleavage triggered by tetrazine ligation. researchgate.netnih.govdicp.ac.cn

The ability to perform selective reactions in complex biological media without relying on catalysts makes this compound and similar tetrazine-NHS esters valuable reagents for studying biological processes and developing novel therapeutic and diagnostic tools. nih.govacs.orgacs.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N5O4 B6291119 H-Tz-NHS CAS No. 2565819-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4/c19-10-5-6-11(20)18(10)22-13(21)9-3-1-8(2-4-9)12-16-14-7-15-17-12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSEFJKHNXTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NN=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Tz Nhs and Its Derivatives

Strategies for H-Tz-NHS Synthesis

The synthesis of tetrazine-NHS esters typically involves the functionalization of a tetrazine core with a group that can be subsequently converted into an NHS ester. One common approach involves synthesizing a tetrazine derivative with a carboxylic acid group, which is then activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent. sigmaaldrich.com While specific detailed synthetic protocols for the core this compound structure (without a linker) were not extensively detailed in the search results, the synthesis of derivatives provides insight into the general strategies. For instance, the synthesis of Tetrazine-PEG5-NHS ester involves a tetrazine moiety linked to an NHS ester via a PEG5 spacer. sigmaaldrich.comnih.gov Another example, Tetrazine-NHS ester (with a phenylacetate (B1230308) linker), features a phenyl group and an acetate (B1210297) unit connecting the tetrazine and NHS ester functionalities. uni.lutcichemicals.com

Precursor Chemistry and Functional Group Interconversions

The key precursors for this compound synthesis include appropriately substituted tetrazines and N-hydroxysuccinimide. The tetrazine core can be synthesized through various routes, often involving the condensation of hydrazine (B178648) derivatives with nitriles or imidic esters. The introduction of the hydrogen substituent on the tetrazine ring is a characteristic feature of these specific compounds.

The NHS ester functional group is typically formed from a carboxylic acid precursor. This conversion is a standard reaction in organic synthesis and bioconjugation, commonly achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). sigmaaldrich.com This activates the carboxyl group, making it highly reactive towards nucleophiles, particularly primary amines.

Derivatization Approaches for Specific Research Applications

This compound compounds serve as versatile building blocks for creating a variety of bioconjugates and functional materials. The reactive NHS ester allows for facile coupling to amine-containing molecules, while the tetrazine enables subsequent click chemistry reactions.

PEGylation of tetrazine-NHS esters is a common derivatization strategy employed to enhance the aqueous solubility, reduce aggregation, and improve the pharmacokinetic properties of conjugated molecules. sigmaaldrich.comsigmaaldrich.comchemimpex.com Tetrazine-PEG-NHS esters, such as Tetrazine-PEG5-NHS ester, incorporate a hydrophilic PEG spacer arm between the tetrazine and the NHS ester. sigmaaldrich.comnih.govchemimpex.com This PEG linker significantly increases the solubility of the reagent in aqueous environments, making it particularly useful for bioconjugation reactions involving biomolecules in biological buffers. sigmaaldrich.comnih.gov The PEG spacer also helps to reduce steric hindrance, potentially improving the efficiency of subsequent click chemistry reactions. sigmaaldrich.com

An example of a PEGylated derivative is Tetrazine-PEG5-NHS ester, with a molecular weight of 604.61 g/mol and the empirical formula C₂₇H₃₆N₆O₁₀. sigmaaldrich.comnih.govnih.gov

Here is a table summarizing properties of a representative PEGylated this compound derivative:

PropertyValueSource
NameTetrazine-PEG5-NHS ester sigmaaldrich.comnih.gov
CAS Number1682653-80-0 sigmaaldrich.comnih.gov
Molecular FormulaC₂₇H₃₆N₆O₁₀ sigmaaldrich.comnih.gov
Molecular Weight604.61 g/mol sigmaaldrich.comnih.gov
Purity (HPLC)≥95% sigmaaldrich.comnih.gov
Physical FormPowder or crystals / Red amorphous solid sigmaaldrich.comnih.gov
Storage Temp-20°C / -10°C sigmaaldrich.comnih.gov
Functional GroupNHS ester, Tetrazine sigmaaldrich.comnih.gov

This compound compounds and their derivatives can be integrated into diverse polymeric scaffolds through the reaction of the NHS ester with amine-containing polymers or by incorporating tetrazine-functionalized monomers into the polymer synthesis. This allows for the creation of functional polymers with tailored properties for applications such as drug delivery, biomaterial engineering, and the development of advanced materials. sigmaaldrich.com

For instance, tetrazine-NHS esters can be used to functionalize polymers containing primary amine groups, forming stable amide bonds. The incorporated tetrazine handles then allow for further modification or crosslinking of the polymer via bioorthogonal click chemistry with complementary strained alkenes. Research findings indicate the use of tetrazine-PEG-amine in the preparation of functionalized polymers for bioconjugation. The ability to incorporate tetrazine moieties into polymeric structures facilitates the creation of complex architectures and the attachment of various biomolecules or imaging agents.

Beyond the hydrogen-substituted tetrazine-NHS esters, other derivatives exist with different substituents on the tetrazine ring, such as methyl-substituted tetrazine-NHS esters. Methyltetrazine-NHS ester, for example, is another heterobifunctional linker featuring a methyltetrazine moiety and an NHS ester. sigmaaldrich.com

The synthesis of Methyltetrazine-NHS ester (with a phenylacetate linker) involves a methyl-substituted tetrazine core. This compound has a molecular weight of 327.29 g/mol and the empirical formula C₁₅H₁₃N₅O₄.

While both hydrogen-substituted and methyl-substituted tetrazines react with strained alkenes, hydrogen-substituted tetrazines generally exhibit significantly faster reaction kinetics in IEDDA reactions, often at least 10-fold faster compared to methyl-substituted tetrazines. sigmaaldrich.comnih.gov This difference in reactivity can be a critical factor in the design of bioconjugation and click chemistry strategies, particularly in applications requiring fast reaction rates.

Here is a table comparing properties of a hydrogen-substituted and a methyl-substituted tetrazine-NHS ester (with phenylacetate linkers):

PropertyTetrazine-NHS ester (this compound)Methyltetrazine-NHS esterSource
Tetrazine SubstituentHydrogenMethyl sigmaaldrich.comnih.gov
Molecular FormulaC₁₄H₁₁N₅O₄C₁₅H₁₃N₅O₄ uni.lu
Molecular Weight313.27 g/mol 327.29 g/mol uni.lu
CAS Number1616668-55-31644644-96-1 tcichemicals.com
PubChem CID102514789Not readily available (CAS) uni.lu
Kinetics (vs TCO)Exceptionally fastSlower sigmaaldrich.comnih.gov

Reaction Mechanisms and Kinetic Profiles of H Tz Nhs Chemistry

Amidation Reaction with Primary Amines

The NHS ester functional group within H-Tz-NHS is highly reactive towards primary amines, forming a stable amide linkage. This reaction is a cornerstone in bioconjugation and labeling strategies.

The amidation reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is selective for primary aliphatic amines.

N-Hydroxysuccinimide (NHS) serves as an effective leaving group in the amidation reaction. The stability of the succinimide (B58015) anion contributes to its good leaving group capability, facilitating the formation of the amide bond. The release of NHS is a characteristic outcome of this coupling reaction.

The amidation reaction involving NHS esters is sensitive to pH. The reaction is typically conducted in physiologic to slightly alkaline conditions, generally within the pH range of 7.2 to 9. At these pH values, a sufficient concentration of the deprotonated primary amine (the reactive nucleophile) is available for the reaction. However, the hydrolysis of the NHS ester competes with the reaction with the primary amine, and the rate of hydrolysis increases with increasing pH. Therefore, optimizing the pH within this range is crucial to favor the desired amidation over hydrolysis, especially in aqueous environments or with less concentrated amine solutions. Buffers commonly employed for NHS ester reactions include phosphate, carbonate-bicarbonate, HEPES, or borate, typically used at pH 7.2 to 8.5. The presence of primary amine-containing buffers like Tris should be avoided as they will compete with the molecule being labeled.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Dienophiles

The hydrogen-substituted tetrazine (H-Tz) moiety in this compound is a highly reactive diene component in IEDDA cycloaddition reactions. This reaction is particularly noted for its speed and bioorthogonality.

The IEDDA reaction between tetrazines, such as the H-Tz group in this compound, and strained alkenes, particularly trans-cyclooctene (B1233481) (TCO), is a widely utilized click chemistry reaction. TCO is favored as a dienophile due to its inherent ring strain, which enhances its reactivity towards electron-deficient tetrazines. The reaction proceeds rapidly, with reported second-order rate constants for Tz-TCO reactions reaching up to 106 M-1 s-1. This high reactivity allows for efficient conjugation even at low concentrations of reactants. The cycloaddition forms an unstable dihydropyridazine (B8628806) intermediate, which quickly extrudes nitrogen gas to yield a stable 1,2-diazine product.

Kinetic Rate Studies and Factors Influencing IEDDA Reactivity

Kinetic studies are essential for optimizing IEDDA reactions involving tetrazines like those in this compound. Second-order rate constants are typically determined to quantify the reaction speed between the tetrazine and various dienophiles. wikipedia.org These studies often involve monitoring the decrease in the tetrazine's absorbance over time, for instance, at 520 nm for Tz-NHS. wikipedia.org

Several factors influence the rate of the IEDDA reaction:

Electronic Properties of Substituents: Electron-deficient tetrazines generally exhibit faster reaction rates in IEDDA reactions. ereztech.com Conversely, the reactivity of dienophiles can be influenced by their electronic properties; for example, electron-donating groups on alkenes or alkynes can accelerate the reaction. ereztech.com

Steric Effects: Steric hindrance around the reactive centers of either the tetrazine or the dienophile can impact the reaction rate. ereztech.com

Nature of the Dienophile: The choice of dienophile significantly affects the reaction kinetics. Highly strained dienophiles like trans-cyclooctenes (TCOs) are known to react very rapidly with tetrazines, achieving some of the fastest known reaction rates for click chemistry. fishersci.nothegoodscentscompany.com Norbornenes are also commonly used dienophiles in IEDDA reactions. wikipedia.orgereztech.comthegoodscentscompany.com H-tetrazines, compared to methyl-substituted tetrazines, have been reported to exhibit faster reaction rates with dienophiles like trans-cyclooctenes. fishersci.no

Detailed kinetic data for specific this compound reactions can vary depending on the dienophile and reaction conditions. Studies have measured second-order rate constants for the reaction between Tz-NHS and various norbornene derivatives under pseudo-first-order conditions. wikipedia.org

Dienophile TypeExample Dienophile StructureRelative Reactivity with Tz-NHSNotes
Norbornene DerivativesVariousVariedInfluenced by substituents and stereochemistry wikipedia.org
trans-CyclooctenesTCOHighAmong the fastest click reactions fishersci.nothegoodscentscompany.com

Competing Reactions and Formation of Side Products

While this compound is designed for specific reactions, competing pathways can occur, potentially leading to reduced efficiency and the formation of unwanted side products. The most significant competing reaction for the NHS ester moiety in aqueous environments is hydrolysis.

Hydrolysis of the NHS ester is a significant competing reaction, particularly in aqueous solutions. nih.govfishersci.sefishersci.caomichem.comnih.govfishersci.cafishersci.senih.gov The NHS ester group reacts with water, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid and N-hydroxysuccinimide. fishersci.sefishersci.caomichem.comnih.gov This hydrolysis inactivates the NHS ester, preventing it from reacting with target amines.

The rate of NHS ester hydrolysis is strongly dependent on pH, increasing significantly at higher pH values. fishersci.senih.govfishersci.ca For example, the half-life of hydrolysis for some NHS-ester compounds decreases from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C. fishersci.senih.govfishersci.ca This highlights the importance of controlling the reaction pH when using NHS esters for amine modification. Hydrolysis can be monitored spectrophotometrically by detecting the release of the NHS byproduct, which absorbs in the 260-280 nm range. fishersci.sefishersci.ca

In bioconjugation reactions targeting primary amines, hydrolysis directly competes with the desired aminolysis reaction. nih.govfishersci.seomichem.comnih.govfishersci.cafishersci.se To favor aminolysis, reactions are typically performed in non-nucleophilic buffers at slightly alkaline pH (pH 7.2-9), where amines are sufficiently deprotonated to act as nucleophiles, but hydrolysis is not excessively fast. fishersci.seamericanelements.comomichem.comnih.govnih.gov Using an excess of the NHS ester can also help to drive the desired reaction forward despite competing hydrolysis. nih.gov

When using NHS esters like this compound for modifying peptides and proteins, the primary target is the ε-amino group of lysine (B10760008) residues and the N-terminus. americanelements.comomichem.comnih.govfishersci.seatamanchemicals.com However, other nucleophilic functional groups present in proteins, particularly the hydroxyl groups of serine, threonine, and tyrosine residues, can also react with NHS esters, leading to the formation of ester linkages (O-acylation). atamanchemicals.comalfa-chemistry.comwikiwand.com

O-acylation is considered a side reaction in typical amine-directed labeling strategies. atamanchemicals.comalfa-chemistry.comwikiwand.com The resulting ester bonds are generally less stable than the amide bonds formed with amines and are more susceptible to hydrolysis. atamanchemicals.comwikiwand.com The extent of O-acylation can increase when a high molar excess of the NHS ester is used. wikiwand.com

Characterization of O-acylation can be important, especially in quantitative proteomics or when precise modification is required. Unlike stable amide bonds, the ester linkages formed by O-acylation can be selectively cleaved under certain conditions without affecting the desired amide modifications. atamanchemicals.comwikiwand.com For instance, incubation in a boiling water bath has been shown to selectively hydrolyze acetyl-ester bonds on peptides and proteins while leaving acetyl-amide bonds intact. wikiwand.com This selective cleavage can be used to differentiate between amine and hydroxyl modification sites and to remove unwanted O-acylation products. atamanchemicals.comwikiwand.com

Reaction TypeTarget Functional Group(s)Product LinkageStabilityNotes
Desired Amine ModificationPrimary amines (Lys, N-terminus)AmideStablePrimary goal of NHS ester chemistry nih.govfishersci.se
Competing HydrolysisWaterCarboxylic acidN/AInactivates NHS ester nih.govfishersci.se
Side Reaction (O-Acylation)Hydroxyls (Ser, Thr, Tyr)EsterLess stable than amideCan be selectively hydrolyzed atamanchemicals.comwikiwand.com

Note: This table summarizes the main reaction pathways discussed in the context of this compound and other NHS esters.

Applications of H Tz Nhs in Chemical Biology and Bioconjugation Research

Protein and Peptide Modification

Protein and peptide modification is a key area where H-Tz-NHS is extensively applied. The NHS ester group readily reacts with primary amines present in proteins and peptides, primarily targeting the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus biorxiv.orglumiprobe.comthermofisher.com. This reaction forms a stable amide bond, effectively incorporating the tetrazine moiety onto the protein or peptide structure.

Site-Selective and Non-Site-Selective Labeling Strategies

While the reaction of NHS esters with primary amines can lead to non-site-selective labeling due to the presence of multiple lysine residues in most proteins, strategies exist to achieve more controlled modification. Non-site-selective labeling with this compound results in a heterogeneous mixture of conjugates with varying numbers and locations of tetrazine labels ulisboa.ptnih.gov. This can be acceptable for certain applications but may be disadvantageous if precise stoichiometry or modification at a specific location is required for maintaining protein function or predictable in vivo behavior ulisboa.ptnih.gov.

To achieve site-selective labeling, researchers have developed methods that leverage the difference in pKa between the N-terminal α-amine and lysine ε-amines or employ other chemical strategies. Although NHS esters typically react with both, the N-terminal α-amine generally has a lower pKa and can be more reactive at slightly lower pH values compared to the lysine ε-amines rsc.orgnih.gov. Furthermore, methods involving the conversion of NHS esters to chemoselective thioesters have been developed to enable site-specific labeling on N-terminal cysteine residues nih.govnih.gov.

Functionalization of Lysine Residues and N-Termini

This compound is commonly used to functionalize both lysine residues and the N-termini of proteins and peptides through the formation of stable amide bonds with their primary amine groups biorxiv.orgrsc.orgthermofisher.comgoogle.comcuni.cz. The reaction is typically carried out in mild buffer conditions, with optimal pH for NHS ester reactions generally ranging from 7.2 to 9 lumiprobe.comthermofisher.com. At pH 8.3-8.5, the reaction with primary amines is efficient, although hydrolysis of the NHS ester can compete at higher pH values lumiprobe.com.

Functionalization of lysine residues with this compound allows for the introduction of multiple tetrazine handles onto a single protein, depending on the number of accessible lysines. This can be useful for increasing the valency of a protein conjugate for applications such as enhanced binding to a target surface or improved signal amplification.

Functionalization of the N-terminus offers the potential for site-specific modification, as each protein has only one N-terminus. While achieving complete selectivity for the N-terminus over lysine residues using standard NHS ester chemistry can be challenging, particularly in proteins with many lysines, optimizing reaction conditions, such as pH, can favor N-terminal labeling rsc.orgnih.gov.

Integration with Isobaric Reagents for Proteomics Research (e.g., TMT)

While this compound itself is not an isobaric reagent like those used in TMT (Tandem Mass Tag) or iTRAQ workflows, the underlying chemistry of these reagents relies on the same principle: reaction of an NHS ester with primary amines for protein and peptide labeling biorxiv.orgthermofisher.comcuni.czthermofisher.comwikipedia.org. Isobaric tags like TMT contain an amine-reactive NHS ester group, a spacer arm, and a mass reporter thermofisher.comthermofisher.comwikipedia.org. They are designed to have the same nominal mass but differ in the isotopic distribution within the reporter and balance regions cuni.czwikipedia.org. This allows for the multiplexing of samples, where peptides from different conditions are labeled with different isobaric tags, combined, and analyzed by mass spectrometry thermofisher.comthermofisher.comwikipedia.org. Upon fragmentation in the mass spectrometer, the reporter ions dissociate, providing quantitative information about the relative abundance of the peptide in each sample wikipedia.org.

Although this compound is used for introducing a bioorthogonal handle (tetrazine) rather than an isobaric mass tag, its amine-reactive NHS ester chemistry is analogous to the labeling chemistry employed by TMT and iTRAQ reagents. This highlights the fundamental importance of NHS ester chemistry in protein and peptide modification for various downstream applications, including quantitative proteomics.

Nucleic Acid Functionalization

This compound can also be used for the functionalization of nucleic acids, primarily through reaction with amine-modified oligonucleotides and DNA.

Conjugation to Amine-Modified Oligonucleotides and DNA

Oligonucleotides and DNA can be synthesized with primary amine modifications at specific positions, such as the 5' or 3' ends or internally google.combiosearchtech.comsigmaaldrich.comglenresearch.comlumiprobe.com. These amine-modified nucleic acids can then be conjugated with this compound via the formation of a stable amide bond google.comsigmaaldrich.comacs.org. This reaction allows for the introduction of a tetrazine moiety onto the nucleic acid strand.

The conjugation of this compound to amine-modified oligonucleotides is a common post-synthesis modification technique biosearchtech.comsigmaaldrich.comglenresearch.com. The reaction is typically performed in basic buffers, such as sodium carbonate/bicarbonate buffer at pH 9 or sodium tetraborate (B1243019) buffer at pH 8.5 biosearchtech.comsigmaaldrich.comglenresearch.comglenresearch.com. The resulting tetrazine-modified oligonucleotides can then be used in various applications, including the creation of DNA-templated reactions or the functionalization of surfaces with nucleic acids biosearchtech.comacs.org.

Development of Molecular Probes and Reporter Molecules

This compound is a valuable tool in the development of molecular probes and reporter molecules. By conjugating the tetrazine moiety via the NHS ester to a molecule of interest, researchers can create probes that can be selectively delivered and reacted in a bioorthogonal manner. For example, this compound can be used to attach a tetrazine to fluorescent dyes, quenchers, or other reporter molecules lumiprobe.comlumiprobe.comfishersci.at.

These tetrazine-modified probes can then be used in conjunction with molecules or surfaces functionalized with complementary dienophiles (e.g., TCO) through the IEDDA click reaction rsc.orggoogle.comrsc.org. This allows for targeted labeling, imaging, or sensing applications in complex biological environments with minimal background reactivity rsc.org. The "off-on" fluorescence response observed with some tetrazine-fluorophore conjugates upon reaction with a dienophile makes them particularly useful for wash-free molecular imaging rsc.org.

The ability to easily introduce a highly reactive and bioorthogonal tetrazine handle onto a wide range of amine-containing molecules makes this compound a versatile building block for creating sophisticated molecular probes and reporter systems for diverse applications in chemical biology and beyond.

Fluorescent Labeling Reagents

Tetrazine-NHS esters are widely utilized in the creation of fluorescent probes for real-time imaging of biological processes, aiding in the study of cellular dynamics. chemimpex.com Researchers employ these compounds to link biomolecules, such as proteins and antibodies, to fluorescent labels. chemimpex.com This application is facilitated by the rapid and bioorthogonal nature of the tetrazine ligation, allowing for specific labeling within complex biological environments, including live cells. genelink.comconju-probe.comchemrxiv.org For instance, fluorescent labeling has been achieved on laser-irradiated cells using light-activated tetrazines, demonstrating reliable spatiotemporal labeling. biorxiv.org Amino-dextran polymers have also been modified with fluorescent succinimidyl ester fluorophores and subsequently functionalized with Tz-NHS for conjugate labeling. rsc.orgrsc.org

Radioligand Synthesis for Imaging Research

Tetrazine-NHS esters play a crucial role in the synthesis of radioligands for imaging research, particularly in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). genelink.comconju-probe.com The fast kinetics and selectivity of the IEDDA reaction between tetrazines and strained dienophiles are favorable for effective in vivo radiolabeling methods for pretargeted imaging and therapy. acs.org Tetrazine-NHS esters are used to introduce the tetrazine moiety onto targeting vectors, which can then react with radiolabeled dienophiles. This approach allows for the modular construction of radiometalated antibodies and peptides. nih.govnih.gov For example, Tetrazine-PEG5-NHS ester has been used to synthesize DFO-PEG5-Tz, which was subsequently radiolabeled with 89Zr for pretargeted PET imaging. acs.org Similarly, 18F-labeled PET probes have been constructed based on the tetrazine-trans-cyclooctene ligation, demonstrating efficient conjugation at low concentrations. nih.gov This method allows for the rapid synthesis of biomolecule-based radiopharmaceuticals. researchgate.net

Synthesis of General Bioorthogonal Probes

Tetrazine-NHS esters are fundamental building blocks for synthesizing a wide array of bioorthogonal probes. conju-probe.com Their ability to react with primary amines allows for the facile incorporation of the tetrazine handle onto various molecules, which can then participate in fast and selective bioorthogonal reactions with complementary dienophiles in biological systems. chemimpex.comgenelink.comconju-probe.comconju-probe.com This bioorthogonal click chemistry is particularly valuable for applications requiring chemical ligation under conditions compatible with living organisms, such as live-cell imaging and targeted drug delivery. chemrxiv.orgmdpi.com The inverse-electron-demand Diels-Alder reaction between tetrazines and strained dienophiles is highlighted as one of the fastest bioorthogonal ligations available. genelink.comconju-probe.comconju-probe.comconju-probe.com

Hydrogel and Biomaterial Functionalization

Tetrazine-NHS esters are instrumental in the functionalization of hydrogels and biomaterials, enabling the creation of materials with tailored properties for research applications, including tissue engineering and regenerative medicine. nih.govacs.orgnih.gov

Crosslinking in Polymeric Networks for Research Applications

The tetrazine-norbornene or tetrazine-TCO click reaction is a powerful tool for fabricating crosslinked homogenous polymer networks, including hydrogels. rsc.orgrsc.org Tetrazine-NHS esters can be used to functionalize polymers with tetrazine groups, which can then be crosslinked with polymers or molecules bearing complementary strained alkene groups. This bioorthogonal crosslinking approach allows for the formation of hydrogels under mild conditions. nih.govacs.orgnih.govgoogle.comresearchgate.net For instance, gelatin hydrogels have been prepared by bioorthogonal crosslinking between tetrazine- and norbornene-modified gelatin derivatives, allowing for tuning of their properties by varying the degree of modification and the tetrazine/norbornene ratio. acs.org This method is advantageous for creating biomimetic 3D extracellular matrices. acs.org

Incorporation of Bioactive Moieties onto Hydrogels

Tetrazine-NHS esters facilitate the incorporation of bioactive moieties onto hydrogels. genelink.com By conjugating tetrazines to bioactive molecules (e.g., proteins) using the NHS ester chemistry, these functionalized molecules can then be tethered to hydrogels previously modified with strained alkenes via the tetrazine ligation. nih.govtamu.edugoogle.com This allows for the creation of hydrogels with immobilized growth factors, cell adhesion ligands, or enzymes, which can influence cell behavior and guide tissue formation in 3D culture systems. nih.govresearchgate.netnih.gov For example, tetrazine-functionalized proteins have been conjugated to unreacted norbornene groups in PEG hydrogel microparticles. tamu.edu This strategy enables the development of bioactive hydrogels for various biomedical applications. tamu.edugoogle.com

Advanced Bioconjugate Construction

Tetrazine-NHS esters are key reagents in the construction of advanced bioconjugates beyond simple labeling. They enable the precise and efficient coupling of various biomolecules to a wide range of partners. This includes the synthesis of antibody-drug conjugates (ADCs), the functionalization of nanoparticles and surfaces, and the creation of complex molecular architectures for targeted delivery and therapy. chemimpex.comnih.govpurepeg.combroadpharm.commedchemexpress.com The ability of the NHS ester to react with amines allows for the initial conjugation of the tetrazine handle to proteins, peptides, or other amine-containing biomolecules. Subsequently, the tetrazine can participate in highly selective click reactions with dienophile-modified entities, facilitating the modular assembly of sophisticated bioconjugates with defined stoichiometry and functionality. This is particularly valuable in the development of targeted therapeutics and diagnostics.

Antibody Conjugation Strategies (e.g., TCO-modified antibodies)

This compound and related tetrazine-NHS esters are frequently utilized in antibody conjugation strategies, primarily through the highly efficient and bioorthogonal IEDDA reaction with TCO-modified antibodies. This approach allows for the selective labeling or functionalization of antibodies under mild conditions, preserving antibody activity.

The conjugation typically involves two steps: first, a molecule of interest (such as a fluorescent dye, a radiolabel, or a nanoparticle) is functionalized with a tetrazine group using a tetrazine-NHS ester, which reacts with available amine groups on the molecule. Simultaneously or in a separate step, antibodies are modified with trans-cyclooctene (B1233481) (TCO) groups, typically by reaction of antibody lysine residues with a TCO-NHS ester. Subsequently, the tetrazine-functionalized molecule is rapidly conjugated to the TCO-modified antibody via the IEDDA click reaction, forming a stable covalent bond. nih.govmdpi.comresearchgate.netnih.govescholarship.org

This strategy has been successfully applied in various research contexts, including the development of pretargeted imaging agents. For instance, tetrazine-labeled radiotracers have been used to target TCO-modified antibodies accumulated at a target site, allowing for improved signal-to-background ratios in PET imaging. mdpi.comutu.firesearchgate.net Studies have investigated the efficiency of TCO conjugation to antibodies using TCO-NHS esters, analyzing the degree of labeling and its impact on antibody binding affinity and in vivo performance. nih.govmdpi.comnih.govescholarship.org Research has shown that this click chemistry approach enables efficient coupling even with low protein concentrations and under catalyst-free conditions. escholarship.org

Data from studies on antibody conjugation highlight the effectiveness of tetrazine-TCO ligation. For example, conjugation of single domain antibody fragments with TCO-PEG4-NHS ester resulted in a significant percentage of antibody molecules modified with one or two prosthetic groups, as analyzed by mass spectrometry. nih.gov Another study demonstrated the conjugation of a monoclonal antibody with TCO-NHS reagent, achieving an average of 2.6 TCO moieties per antibody molecule. mdpi.com

Functionalization of Nanoparticles and Microspheres for Research

Tetrazine-NHS esters, including this compound derivatives, play a crucial role in the functionalization of nanoparticles and microspheres, enabling their application in targeted delivery, imaging, and sensing. The reaction between the NHS ester and amine groups on the surface of these materials or on molecules attached to their surface allows for the stable incorporation of tetrazine moieties. These tetrazine-functionalized nanoparticles or microspheres can then participate in click chemistry reactions with TCO-modified molecules, such as antibodies or targeting ligands. medchemexpress.comd-nb.infonih.govrsc.orgrsc.orgnih.govresearchgate.net

Examples of this application include the functionalization of liposomal nanoparticles, gold nanoparticles, and iron oxide nanoparticles with tetrazine groups using tetrazine-NHS esters. d-nb.inforsc.orgnih.govresearchgate.netscispace.com This functionalization allows these nanoparticles to be selectively bound to TCO-modified substrates or biomolecules through the IEDDA reaction. d-nb.inforesearchgate.net For instance, tetrazine-functionalized polydopamine-coated surfaces have been shown to specifically bind TCO-functionalized liposomal nanoparticles via the IEDDA click chemistry. d-nb.inforesearchgate.net

Microspheres, such as hydrogel microspheres, can also be functionalized with tetrazine-NHS esters for various applications, including protein conjugation and tissue engineering. sigmaaldrich.comgoogle.comamazonaws.comnih.govharvard.edu Tetrazine-activated microspheres can then react with TCO-modified proteins or other biomolecules, enabling their immobilization on the microsphere surface. amazonaws.comnih.govharvard.edu Studies have investigated the efficiency and kinetics of protein conjugation with functionalized microspheres, highlighting the utility of Tz-TCO click chemistry in creating well-defined biomaterial constructs. amazonaws.comharvard.edu

Research findings illustrate the effectiveness of using tetrazine-NHS esters for nanoparticle functionalization. For example, amino-functionalized iron oxide nanoparticles were modified with Tz-NHS to create Tz-nanoparticles, which were then used to bind TCO-modified antibodies. nih.gov Another study demonstrated the successful functionalization of polydopamine-coated disks with tetrazine functionalities using a Tz-NHS ester solution, leading to specific binding of TCO-liposomal nanoparticles. d-nb.info

Role of Click Chemistry in Proteolysis-Targeting Chimeras (PROTACs) Research

Click chemistry, particularly the Tz-TCO IEDDA reaction facilitated by tetrazine-NHS esters, plays a significant role in the development and application of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. Click chemistry provides a versatile and efficient method for synthesizing PROTACs or assembling them in situ. medchemexpress.commedchemexpress.compurepeg.comrsc.orgresearchgate.net

Tetrazine-NHS esters can be used to incorporate a tetrazine handle into one part of a PROTAC system, such as an E3 ligase ligand or a linker. This tetrazine-modified component can then be conjugated via click chemistry to a TCO-modified target protein ligand or another part of the PROTAC construct. This approach allows for modular synthesis and can be particularly useful for rapidly exploring different linker lengths and compositions. medchemexpress.commedchemexpress.compurepeg.com

Furthermore, click chemistry enables strategies for the in situ assembly of PROTACs within cells. By delivering two inactive components – one bearing a tetrazine and the other a TCO – that react intracellularly via the IEDDA reaction to form the active PROTAC, researchers can potentially improve cell permeability and reduce off-target effects. rsc.orgresearchgate.net The fast kinetics and bioorthogonality of the Tz-TCO reaction are advantageous for such intracellular applications. rsc.org

Studies in PROTAC research have utilized tetrazine-NHS ester derivatives as building blocks for creating PROTAC linkers or for functionalizing components that are subsequently assembled via click chemistry. medchemexpress.commedchemexpress.combroadpharm.comimmunomart.commedchemexpress.eu This click chemistry-based approach has been demonstrated to be effective in inducing the degradation of target proteins in cellular settings. rsc.orgresearchgate.net

Applications of H Tz Nhs in Polymer and Materials Science Research

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization allows for the modification of pre-synthesized polymers, providing a flexible route to introduce desired functionalities without altering the main polymer chain length or dispersity d-nb.info. H-Tz-NHS is a key reagent in this approach.

One prominent strategy involves grafting this compound onto existing polymer scaffolds that contain reactive groups, typically primary amines. The NHS ester moiety of this compound reacts efficiently with amine groups under mild conditions, forming stable amide bonds and thereby attaching the tetrazine functionality to the polymer backbone or side chains sigmaaldrich.combroadpharm.comaxispharm.combroadpharm.com. This method has been employed to functionalize various polymers, including amino-dextran polymers, where remaining amine groups were modified by adding Tz-NHS after initial reaction with a fluorescent succinimidyl ester fluorophore rsc.orgnih.gov. This grafting approach allows for the facile introduction of clickable sites onto diverse polymer platforms.

Polymers that have been functionalized with tetrazine groups using compounds like this compound serve as versatile reactive handles for subsequent conjugation via IEDDA click chemistry. These tetrazine-functionalized polymers can readily react with molecules or other polymers bearing complementary dienophiles, such as TCO or norbornenes rsc.orgrsc.orgresearchgate.net. This enables the attachment of various functional molecules, including biomolecules, imaging agents, or other polymeric chains, to the modified polymer scaffold rsc.orgrsc.org. For instance, tetrazine-modified dextran (B179266) polymers have been used for conjugation with [18F] labeled trans-cyclooctene (B1233481) (TCO) derivatives for in vivo targeting applications rsc.orgnih.gov. This highlights the power of tetrazine-functionalized polymers as platforms for creating complex polymeric conjugates through highly efficient click reactions.

Synthesis of Functional Polymers

Beyond post-polymerization modification, tetrazine chemistry, often initiated using tetrazine-containing building blocks like this compound or related structures, is integral to the de novo synthesis of functional polymers with precisely incorporated tetrazine groups.

Tetrazine moieties can be incorporated directly into polymer structures during synthesis, either within the polymer backbone or as pendant groups in the side chains rsc.orgrsc.orgresearchgate.netd-nb.info. While the synthesis of polymers with tetrazine groups directly in the backbone can be less common, approaches utilizing suitably modified tetrazine-containing monomers in step-growth polymerization have been reported rsc.org. Additionally, tetrazine functional initiators or chain transfer agents can be employed in controlled polymerization techniques like Ring-Opening Polymerization (ROP) or Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization to yield polymers with tetrazine end-groups rsc.orgrsc.orgresearchgate.net. For example, RAFT polymerization has been used to synthesize polymers with reactive tetrazine units along the backbones or at chain ends, allowing for efficient post-polymerization functionalization rsc.orgd-nb.info.

Activated ester chemistry, where this compound is a prime example of an activated ester, is a valuable method for synthesizing glycopolymers. Polymers bearing activated esters, such as NHS esters, can react with amino-group-containing saccharide derivatives to form stable amide linkages, thereby incorporating sugar moieties onto the polymer chains mdpi.com. While this compound itself introduces a tetrazine group, the principle of using NHS activated polymers is directly applicable to glycopolymer synthesis by reacting them with amino sugars or glycoconjugates mdpi.com. Furthermore, tetrazine chemistry can be combined with glycopolymer synthesis; for instance, tetrazine end-functionalized glycopolymers have been synthesized and subsequently used in IEDDA click reactions to form block copolymers nih.govacs.org. In one study, a glycopolymer was functionalized with amino tetrazine using EDC/NHS chemistry to activate carboxylic acid groups on the polymer, followed by reaction with amino tetrazine nih.govacs.org. This demonstrates how activated ester chemistry, in conjunction with tetrazine functionalization, can be used to create complex glycopolymer structures.

Research findings on the synthesis of a tetrazine end-functionalized glycopolymer, P(MAG-co-HEMA)-Tz, involved activating the carboxylic acid end of P(MAG-co-HEMA) with EDC and NHS and then reacting it with amino tetrazine (Tz-NH2). nih.govacs.org.

Here is a summary of the reaction conditions and amounts used in the synthesis of P(MAG-co-HEMA)-Tz:

ComponentAmountMolar AmountSolventTemperatureTime
P(MAG-co-HEMA)1.0 g9.1 × 10⁻⁵ molDMSO25 °C24 h
EDC98 mg5.1 × 10⁻⁴ molDMSO25 °C24 h
NHS35 mg3.0 × 10⁻⁴ molDMSO25 °C24 h
Triethylamine (Et₃N)43 μL3.1 × 10⁻⁴ molDMSO25 °C24 h
Amino tetrazine (Tz-NH₂)155 mg7.7 × 10⁻⁴ molDMSOAfter 24 h-

The successful conjugation was confirmed by ¹H NMR spectroscopy, showing aromatic proton signals of the tetrazine groups at 7.66 and 7.92 ppm acs.org.

Fabrication and Properties of Crosslinked Polymeric Networks

The rapid and efficient nature of the tetrazine-IEDDA click reaction, often facilitated by incorporating tetrazine groups using reagents like this compound, makes it an ideal tool for fabricating crosslinked polymeric networks, particularly hydrogels rsc.orgnih.govacs.org. Hydrogels are crosslinked polymeric networks that can absorb large amounts of water, making them suitable for various biomedical and materials science applications.

Tetrazine-functionalized polymers can be crosslinked with polymers or small molecules bearing complementary dienophiles (e.g., norbornene or TCO) through the IEDDA reaction, forming stable covalent networks nih.govacs.org. This approach allows for precise control over the crosslinking density and, consequently, the mechanical properties of the resulting hydrogels acs.org. For instance, gelatin derivatives functionalized with tetrazine and norbornene have been successfully synthesized using EDC-NHS chemistry and subsequently crosslinked via the Tz-Nb click reaction to form hydrogels with tunable properties acs.org. The degree of modification of the gelatin with tetrazine and norbornene influenced the mechanical properties of the hydrogels acs.org.

The use of bioorthogonal click chemistry, such as the tetrazine-norbornene reaction, for hydrogel crosslinking offers advantages, including the ability to proceed under mild, cell-compatible conditions, which is crucial for applications like 3D cell culture and tissue engineering nih.govacs.org. The robust nature of the cycloaddition products can also contribute to the stability of the crosslinked networks nih.gov.

Here is an example of data showing the influence of the degree of modification (DOM) and the Tetrazine/Norbornene (Tz/Nb) ratio on the macroscopic appearance and potential properties of gelatin hydrogels crosslinked via Tz-Nb click chemistry:

Degree of Modification (DOM)Tz/Nb Ratio (R)Macroscopic Appearance (after 24h swelling)
Low (L)0.5Image shows a less defined gel structure
Low (L)1Image shows a more defined gel structure
Low (L)2Image shows a well-defined gel structure
Medium (M)0.5Image shows a less defined gel structure
Medium (M)1Image shows a more defined gel structure
Medium (M)2Image shows a well-defined gel structure
High (H)0.5Image shows a well-defined gel structure
High (H)1Image shows a very well-defined gel structure
High (H)2Image shows a very well-defined gel structure

Note: The specific mechanical properties (e.g., storage moduli) would typically be presented in accompanying graphs or tables in a research paper. The table above is a representation based on the description of macroscopic appearance influenced by DOM and Tz/Nb ratio. acs.org

Surface Functionalization of Research Materials

This compound, representing a class of tetrazine (Tz) derivatives activated with an N-hydroxysuccinimide (NHS) ester, serves as a valuable reagent for the surface functionalization of various research materials in polymer and materials science. The utility of Tz-NHS esters lies in their ability to react efficiently and selectively with primary amine groups present on material surfaces or on molecules previously immobilized onto surfaces. This reaction forms a stable amide bond, effectively conjugating the tetrazine moiety to the material. The grafted tetrazine groups then act as highly reactive handles for subsequent bioorthogonal click chemistry, particularly the inverse electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) or other strained alkenes/alkynes. sigmaaldrich.comresearchgate.netrsc.org This click chemistry approach allows for the specific and rapid attachment of a wide range of functional molecules, such as biomolecules, fluorescent dyes, or other polymers, to the modified surface under mild conditions. researchgate.netrsc.orgresearchgate.net

Detailed research findings highlight the application of Tz-NHS esters in functionalizing diverse material types. For instance, Tetrazine-PEG5-NHS ester (Tz-PEG5-NHS), a compound featuring a polyethylene (B3416737) glycol (PEG) spacer arm for enhanced aqueous solubility, has been employed to activate primary amines on the surface of chitosan-polyacrylamide (CS-PEG) microspheres. sigmaaldrich.comharvard.edu This functionalization enables the subsequent conjugation of TCO-modified proteins, such as R-PE, via Tz-TCO ligation. harvard.edu The reaction kinetics of protein conjugation onto these functionalized microspheres have been investigated, demonstrating the effectiveness of the grafted tetrazine groups as reactive sites. harvard.edu

Another application involves the surface modification of silicon nanowire substrates (SiNWS) using a Tz-sulfo-NHS ester. researchgate.net This process involved a stepwise functional group transformation on the SiNWS surface, culminating in the grafting of tetrazine moieties. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis was utilized to characterize the surface at each modification step. researchgate.net Specifically, an increase in the N 1s electron peak intensity was observed after the incubation with the Tz-sulfo-NHS ester, consistent with the nitrogen content of the tetrazine motif, thereby confirming successful grafting onto the amine-functionalized surface. researchgate.net The successful functionalization was further verified by performing a bioorthogonal ligation with a Cy5-labeled TCO, resulting in a strong fluorescent signal on the treated SiNWS, indicating the presence of reactive tetrazine groups capable of participating in click reactions. researchgate.net

Furthermore, Tz-NHS has been used to modify amino-dextran polymers. rsc.org In this research, amino-dextran was partially reacted with a fluorescent succinimidyl ester, and the remaining amine groups were subsequently modified by adding Tz-NHS. rsc.org The resulting conjugate, bearing tetrazine handles, was then available for labeling through reaction with a [18F] labeled TCO derivative. rsc.org This demonstrates the utility of Tz-NHS in preparing functionalized polymers that can be used for various applications, including potential in vivo studies involving bioorthogonal conjugation. rsc.org

Analytical Methodologies and Characterization in Research Settings

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure and can be used for quantitative analysis of H-Tz-NHS and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and verification of tetrazine-NHS esters rsc.orgrsc.org. Both ¹H and ¹³C NMR (1D and 2D) are employed to confirm the presence and connectivity of atoms within the molecule, providing characteristic signals for the tetrazine ring, the NHS ester group, and any linker moieties rsc.orgrsc.org. NMR can also be used to assess the purity of the synthesized compound and, in some cases, to quantify the conversion of starting materials to products in a reaction by integrating specific peaks rsc.org. For instance, NMR spectra have been recorded in solvents like chloroform-d (B32938) or acetone-d6 (B32918) for tetrazine compounds rsc.org.

Mass Spectrometry (MS) is widely used to determine the molecular weight of this compound and its reaction products, aiding in their identification and confirming successful conjugation rsc.orgrsc.orglumiprobe.comuni.lursc.org. Techniques such as MALDI-ToF MS and LC-MS are applied rsc.orgrsc.orgrsc.org. MS provides information on the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the expected molecular mass and the detection of impurities rsc.orguni.lursc.org. Selective ion monitoring (SIM) by LC-MS can be used to identify specific products during reaction monitoring rsc.org. Predicted Collision Cross Section (CCS) values can also be calculated and used in conjunction with MS data for identification uni.lu.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, precursors, and impurities, as well as for quantifying the amount of the compound present.

While HILIC is a valuable technique for the separation of polar compounds, specific applications of HILIC for the analysis of this compound were not prominently detailed in the consulted literature. Tetrazine-NHS esters, particularly those with PEG linkers, can exhibit increased water solubility sigmaaldrich.comsigmaaldrich.comcd-bioparticles.netscientificlabs.iemedkoo.com, but reverse-phase HPLC is more commonly reported for their analysis.

High-Performance Liquid Chromatography (HPLC) is a routine analytical tool for assessing the purity of this compound and monitoring the progress of reactions involving this compound rsc.orglumiprobe.comrsc.orgchemimpex.comconju-probe.comsichem.denetascientific.comchemimpex.comtcichemicals.com. HPLC, often coupled with UV detection, allows for the separation of the tetrazine-NHS ester from other components in a mixture based on their differential affinities for the stationary and mobile phases rsc.orgrsc.org. Purity is frequently determined by HPLC, with reported purities often being ≥95% chemimpex.comconju-probe.comsichem.denetascientific.comchemimpex.comtcichemicals.com. HPLC can be used to monitor the consumption of the starting material and the formation of the product over time, providing insights into reaction kinetics and efficiency rsc.orgrsc.org. Semi-preparative HPLC can also be used for the purification of reaction products rsc.org. UPLC-MS, a hyphenated technique combining the separation power of Ultra-Performance Liquid Chromatography (UPLC) with MS detection, is also employed for analysis rsc.org.

Monitoring Reaction Kinetics and Efficiency

Monitoring the kinetics and efficiency of reactions involving this compound is critical for optimizing reaction conditions and understanding the reactivity of the compound. Techniques such as HPLC, LC-MS, and fluorescence measurements are utilized for this purpose rsc.orgrsc.org. The rapid kinetics of the inverse electron-demand Diels-Alder reaction involving tetrazines, especially hydrogen-substituted tetrazines like H-Tz, are a key feature, and analytical methods are used to quantify reaction rates sigmaaldrich.comsigmaaldrich.comcd-bioparticles.netscientificlabs.ieconju-probe.commedkoo.comsigmaaldrich.comrsc.orggoogle.com. Reaction progress can be monitored by observing the decrease in the starting material or the increase in the product over time using chromatographic or spectroscopic techniques rsc.orgrsc.org. For instance, the disappearance of the pink color associated with the tetrazine group can indicate reaction completion rsc.org. If a fluorescent molecule is involved, fluorescence intensity can be monitored to track the conjugation rsc.orgrsc.org.

Summary of Analytical Techniques

Analytical TechniqueApplicationKey Information Provided
NMR SpectroscopyStructural analysis, Purity assessment, Conversion quantificationConfirmation of molecular structure, Purity, Reaction progress
Mass SpectrometryProduct identification, Purity assessmentMolecular weight, Fragmentation pattern, Impurities
HPLCPurity assessment, Reaction monitoring, SeparationPurity percentage, Separation of components, Reaction progress
HILICSeparation of polar analytes(Limited specific data for this compound in search results)

Example Data (Illustrative based on search findings, specific to related compounds)

While specific quantitative data tables for this compound conversion quantification by NMR or detailed purity analysis by HPLC were not consistently available across diverse sources in a format suitable for direct extraction into a data table, the search results consistently indicate the use of these techniques and the type of data they provide. For example, purity is often reported as a percentage determined by HPLC chemimpex.comconju-probe.comsichem.denetascientific.comchemimpex.comtcichemicals.com. NMR data includes chemical shifts and coupling constants rsc.org. MS data confirms molecular weight rsc.orgrsc.orglumiprobe.comuni.lursc.org.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Purity (by HPLC)PubChem CID
Tetrazine-NHS EsterC₁₄H₁₁N₅O₄313.27≥95%102514789
Tetrazine-PEG5-NHS esterC₂₇H₃₆N₆O₁₀604.61≥95%91757779
Tetrazine-ph-nhco-c3-nhs esterC₁₈H₁₈N₆O₅398.37Not specified87380657
Analytical TechniqueExample Application Details from Search Results
NMRRecording ¹H and ¹³C NMR spectra in solvents like chloroform-d or acetone-d6; referencing chemical shifts to residual solvent peaks. rsc.orgrsc.org
MSAcquiring MALDI-ToF mass spectra in positive mode using a matrix; performing LC-MS with UV-VIS detection and selective ion monitoring (SIM). rsc.orgrsc.orgrsc.org
HPLCUsing C18 columns with gradients of mobile phases (e.g., water/acetonitrile with TFA) and UV detection at specified wavelengths (e.g., 254 nm, 280 nm). rsc.orgrsc.orgrsc.org

Quantification of Residual this compound and By-products

Quantifying residual this compound and its by-products after a reaction is essential for reaction monitoring, optimization, and purification. The primary by-product of an NHS ester reaction with an amine is N-hydroxysuccinimide (NHS) itself, which is released upon amide bond formation. Hydrolysis of the NHS ester, a competing reaction, yields the corresponding carboxylic acid and NHS. thermofisher.comiris-biotech.de

Analytical techniques for quantifying residual NHS esters and their by-products often leverage chromatographic methods due to the polarity of these compounds. Hydrophilic interaction liquid chromatography (HILIC) has been identified as a suitable technique for separating and quantifying highly polar compounds like NHS and sulfo-NHS, which show poor retention on reversed-phase columns. d-nb.info Detection is commonly performed using UV absorbance, with NHS absorbing in the 260-280 nm range. thermofisher.comiris-biotech.de

Indirect methods have also been employed to monitor NHS ester reactions, such as determining the residual amine concentration after the reaction or using techniques like titration of carboxylate groups and elemental analysis. d-nb.info The quantitative determination of released NHS can serve as a general method to monitor reactions involving NHS or sulfo-NHS esters. d-nb.info

LC-MS analysis can reveal the presence of small amounts of carboxylic acids, indicating hydrolysis of the NHS ester. schem.jp For compounds like Tz-NHS, analytical methods would need to be adapted to detect and quantify the specific tetrazine-containing species and their hydrolysis products.

Assessment of Labeling Efficiency and Degree of Functionalization

Assessing the labeling efficiency and degree of functionalization is critical to determine the success of the bioconjugation reaction and the extent to which the target molecule has been modified with the tetrazine group. The degree of functionalization (DOF) or degree of labeling (DOL) refers to the average number of labeling molecules (in this case, the tetrazine moiety introduced by this compound) conjugated to each molecule of the target substance (e.g., protein, peptide, polymer).

Several analytical methods are used to assess labeling efficiency and degree of functionalization:

UV/Vis Spectroscopy: For molecules labeled with chromophores or fluorophores linked via an NHS ester (including those incorporating a tetrazine with a detectable absorbance), UV/Vis spectroscopy is a common method. By measuring the absorbance of the conjugate at the wavelengths corresponding to both the labeled molecule (e.g., protein at 280 nm) and the labeling moiety (e.g., a tetrazine with a specific absorbance maximum), the DOL can be calculated using their respective extinction coefficients. biotium.comnih.gov This method was used to calculate the ratio of tetrazines per molecule of BSA labeled with methyl tetrazine–PEG4-NHS-ester. nih.gov

Mass Spectrometry (MS) and LC-MS: MS-based techniques are powerful for characterizing labeled products, identifying labeling sites, and determining the stoichiometry of labeling. LC-MS can analyze commercial NHS compounds and detect by-products like carboxylic acids resulting from hydrolysis. schem.jp MS analysis can also reveal unintended side reactions of NHS esters with residues other than primary amines, such as cysteines, serines, tyrosines, and threonines, as well as methionine oxidation and deamidation at asparagine and glutamine residues. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a valuable tool for assessing the molecular composition of covalent derivatives and quantifying the degree of functionalization, particularly for polymers. mdpi.comrsc.org Specific chemical shifts in the NMR spectra can indicate successful modification. mdpi.com For example, 1H NMR was used to quantify the total degree of functionalization of poly-L-lysine with tetrazine-containing NHS esters. rsc.org

Size Exclusion Chromatography (SEC) or Gel Filtration: These techniques are used to purify labeled conjugates from unreacted labeling reagent and by-products. biotium.comnih.gov Analysis of the eluted fractions can provide information about the separation efficiency and the presence of different species. Size-exclusion HPLC has been used to determine the purity of tetrazine-dextran conjugates. nih.gov

Labeling efficiency can be influenced by various factors, including the concentration of the target molecule and the NHS ester, reaction pH, buffer composition, and incubation time. thermofisher.combiotium.comtandfonline.combroadpharm.comglenresearch.com For instance, higher protein concentrations and higher dye NHS/protein molar ratios generally lead to higher labeling efficiency when labeling proteins with dye NHS esters. biotium.combroadpharm.com The pH of the reaction buffer is particularly important, as it affects the protonation state of amines and the rate of NHS ester hydrolysis. thermofisher.combiorxiv.org While higher pH (typically 8.0-9.0) favors the reaction with amines, it also increases the rate of hydrolysis. thermofisher.combiorxiv.org

Research findings highlight the optimization of labeling conditions for specific applications. For example, in the fluorescent labeling of aminoallyl-modified RNA using an NHS-ester functionalized fluorophore (NHS-TF3), the labeling efficiency was significantly improved by increasing the ratio of NHS-TF3 to RNA and optimizing the buffer composition and pH. tandfonline.com

The degree of labeling can impact the properties and function of the conjugate. For instance, in protein labeling, controlling the degree of labeling is important to minimize potential disruption of protein structure or function. nih.gov

Below is a table summarizing some research findings related to labeling efficiency and degree of functionalization with NHS esters, including those incorporating tetrazine moieties where specified in the search results.

Target MoleculeNHS Ester Used (or type)Reaction ConditionsAnalytical Method(s) UsedKey Finding(s) Related to Efficiency/DOFSource
Plasmid DNANHS ester-to-amineVarying DMSO concentrationAssay for fluorophore conjugationLabeling efficiency shown as a function of DMSO concentration. researchgate.net
IgG AntibodiesDye NHS Ester (CF® dye SE)Bicarbonate buffer, varying protein concentration, dye/protein ratioAbsorbance measurement (280 nm and dye max)Labeling efficiency varies with antibody concentration and dye NHS/protein ratio. Optimal DOL range provided. biotium.combroadpharm.com
ProteinsNHS esterspH 7.2 to 8.5, 0.5 to 4 h, RT or 4°C in various buffers (excluding primary amines)Spectrophotometry (260-280 nm for NHS byproduct), LC-MS, other indirect methodsHydrolysis competes with amine reaction; rate increases with pH. thermofisher.comiris-biotech.de LC-MS can detect hydrolysis products. schem.jp thermofisher.comiris-biotech.deschem.jp
BSAFluorescein NHS Ester0.1 M sodium bicarbonate (pH 9.0) or PBS (pH 7.4)UV/VIS absorbance analysisDOL of 1.1 in bicarbonate, 0.9 in PBS. Concentration and incubation time are important. glenresearch.com
Aminoallyl-modified RNANHS-TF3Varying NHS-TF3:RNA ratio, buffer, pH, DMSO concentrationNot explicitly stated, likely fluorescence/absorbance basedLabeling efficiency improved with higher NHS-TF3:RNA ratio and optimized buffer/pH. DOL of 55% achieved under optimized conditions. tandfonline.com
PeptidesIRDye NHS estersAqueous buffers (no extraneous nucleophiles), highest practical peptide concentrationReverse-phase HPLC, Absorbance measurementReactions usually quick and clean. Efficiency can be complicated by steric hindrance and multiple sites on large peptides. licorbio.com
Poly-L-lysineNHS-(OEG)4-TzPBS (pH 7.2), reaction with NHS-OEG4-methyl1H NMRUsed to quantify the total degree of functionalization with Tz groups. rsc.org
BSAMethyl tetrazine–PEG4-NHS-esterPhosphate buffer (pH = 7), 30 equivalents of tetrazine per 1 equivalent of BSAAbsorbance at 520 nm (for tetrazine) and Bradford assay (for protein)Ratio of 25 tetrazines per molecule of BSA obtained. nih.gov
Single domain antibody fragmentsTCO-GK-PEG4-NHS or TCO-PEG4-NHSSubsequent reaction with [18F]AlF-NOTA-PEG4-methyltetrazine (IEDDAR)Radiochemical yield (RCY)Overall decay-corrected RCY of 17.8 ± 1.5% achieved for 18F-labeled conjugate. nih.govnih.gov nih.govnih.gov
Amino-dextranTz–NHS esterPBS (pH 8.5–9), excess Tz–NHS ester, DMF co-solventSize-exclusion HPLC, UV/vis spectroscopyHigh Tz conjugation yields (ratios of Tz/DP up to ≈600) and purity (>95%) achieved under optimized conditions. nih.gov nih.gov

Note: The request for "interactive data tables" cannot be fulfilled in this text-based format. The table above provides the data in a static format.

Computational and Theoretical Studies of H Tz Nhs Reactivity

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are fundamental to elucidating the intricate details of the inverse-electron-demand Diels-Alder (iEDDA) reaction, the cornerstone of H-Tz-NHS reactivity. Methods like Density Functional Theory (DFT) are employed to map out the potential energy surface of the reaction between a tetrazine and a dienophile, such as a strained trans-cyclooctene (B1233481) (TCO). nih.gov These calculations allow for the precise determination of the geometries of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate that determines the reaction rate. vectorlabs.com

A key output of these calculations is the activation free energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov Lower calculated activation barriers correspond to faster reaction kinetics. For instance, calculations at the M06L/6-311+G(d,p) level of theory have been used to determine the barriers for reactions between tetrazines and dienophiles. nih.gov Similarly, M06-2X optimized transition-state structures provide detailed geometric information and activation free energies in solution. nih.gov

Studies have investigated various reaction pathways between tetrazines and reagents, comparing the energies of different approaches, such as azaphilic versus nucleophilic addition. nih.gov Computational findings have shown that for certain reactions, the azaphilic addition is kinetically favored (having a lower energy barrier), while the nucleophilic addition may be the thermodynamically preferred (more stable) product. nih.gov This insight is crucial for understanding the product distributions observed experimentally.

Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state correctly connects the reactants and the desired products on the potential energy surface, ensuring the calculated pathway is valid. vectorlabs.com

Table 1: Calculated Activation Barriers for Tetrazine Reactions

Level of Theory Reactants Activation Barrier (ΔG‡)
MP4SDTQ/6-31G(d)//MP2/6-311+G(d,p) s-tetrazine + 1a 7.12 kcal/mol
M06L/6-311+G(d,p) s-tetrazine + 1a 8.92 kcal/mol

Data sourced from reference nih.gov.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations excel at describing the details of a single reaction event, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with the surrounding environment, such as solvent molecules or biomacromolecules. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of the system.

For this compound, MD simulations can be used to study several key aspects. For example, they can model the conformational flexibility of the linker connecting the tetrazine core to the NHS ester. This is important because the accessibility of the tetrazine for reaction and the NHS ester for conjugation can be influenced by the molecule's shape and dynamics.

Furthermore, in the context of bioconjugation, MD simulations can model the interaction of an this compound-labeled protein with its environment or binding partners. nih.gov By simulating the conjugated protein in an explicit water model, researchers can understand how the label might affect protein folding, stability, and intermolecular interactions. nih.gov These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the conjugate or influence its behavior in a biological setting. nih.gov

Computational Modeling of Reaction Kinetics and Diffusion in Complex Environments

Computational modeling is crucial for translating the energetic information from quantum calculations into predictable reaction rates. Transition State Theory (TST) is a primary framework used for this purpose, relating the rate constant of a reaction to the activation free energy (ΔG‡) obtained from quantum chemical calculations. vectorlabs.com

The exceptionally fast kinetics of hydrogen-substituted tetrazines, with second-order rate constants of up to 30,000 M⁻¹s⁻¹, can be rationalized through these models. nih.govvectorlabs.com Computational studies have explored how different substituents on the tetrazine ring modulate the energy of its frontier molecular orbitals (FMOs), which in turn governs the reaction rate. For the iEDDA reaction, a lower energy Lowest Unoccupied Molecular Orbital (LUMO) on the tetrazine leads to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the dienophile, resulting in a lower activation barrier and a faster reaction.

Table 2: Experimental Second-Order Rate Constants for Selected Tetrazines with TCO at 37°C

Tetrazine Substituent Rate Constant (k₂)
Hydrogen (monosubstituted, compound 9) 30,000 M⁻¹s⁻¹
Compound 4 Slower than compound 9 with TCO

Data sourced from reference nih.gov. This experimental data provides a benchmark for validating computational kinetics models.

Insights into Structure-Reactivity Relationships and Design Principles

A significant contribution of computational studies is the development of clear structure-reactivity relationships and design principles for creating new tetrazine-based reagents. rsc.org By systematically modeling different substitution patterns on the tetrazine core, researchers can predict their effect on reactivity and stability. nih.govresearchgate.net

A central design principle confirmed by both computation and experiment is that electron-withdrawing groups (EWGs) on the tetrazine ring generally increase the rate of the iEDDA reaction. nih.govresearchgate.net This is because EWGs lower the energy of the tetrazine's LUMO, accelerating the reaction. Conversely, electron-donating groups (EDGs) tend to slow the reaction compared to an unsubstituted (hydrogen-substituted) tetrazine. nih.gov

Computational chemistry allows for the screening of virtual libraries of tetrazine derivatives to identify candidates with optimal properties before committing to laborious synthesis. rsc.org This approach helps to balance the competing demands of high reactivity towards a dienophile and high stability against degradation by endogenous nucleophiles, a critical challenge in bioorthogonal chemistry. rsc.org The distortion/interaction model, for example, has been used to identify that secondary orbital interactions can be responsible for an enhanced reactivity profile in certain substituted tetrazines. rsc.org These computational insights enable the rational design of next-generation bioorthogonal tools like this compound, tailoring their properties for specific applications, from live-cell imaging to in vivo pretargeting. nih.govrsc.org

Future Directions and Emerging Research Avenues for H Tz Nhs

Advancements in H-Tz-NHS Chemistry for Enhanced Reactivity and Selectivity

Future research in this compound chemistry is likely to focus on fine-tuning its reactivity and selectivity. While NHS esters are known for their efficient reaction with primary amines, achieving site-specificity among multiple potential reaction sites on complex biomolecules remains a challenge acs.orgrsc.org. Advancements may involve modifying the structure of the tetrazine moiety or the linker connecting it to the NHS ester to influence reaction kinetics and improve selectivity towards specific amino acid residues or functional groups acs.org.

Efforts could be directed towards developing this compound derivatives that exhibit enhanced reaction rates under physiological conditions or display improved stability in aqueous environments, minimizing hydrolysis which competes with the desired conjugation reaction escholarship.orgrsc.org. Research into tunable activated esters, as highlighted in recent studies, suggests that subtle modifications to the ester structure can significantly impact reactivity and selectivity acs.org. Applying similar design principles to this compound could lead to probes capable of targeting specific sites within a proteome or other complex biological systems with greater precision acs.orgnih.gov.

Furthermore, exploring the impact of the "H-Tz" substitution pattern on the tetrazine's electronic and steric properties could yield this compound variants with tailored reactivity profiles for specific click chemistry applications.

Novel Applications in Interdisciplinary Chemical Research Fields

The unique reactivity of this compound in bioorthogonal click chemistry opens doors to novel applications across various interdisciplinary fields. Beyond traditional protein and peptide labeling, future research may explore its use in:

In situ click chemistry and pretargeting strategies: Utilizing the rapid and bioorthogonal nature of the tetrazine-TCO reaction for in vivo labeling or delivery of therapeutic/diagnostic agents frontiersin.orgresearchgate.netnih.govescholarship.orgmdpi.com. This involves administering one reaction partner (e.g., a TCO-functionalized antibody) which localizes at a target site, followed by the administration of the this compound conjugated payload, allowing the click reaction to occur specifically at the target researchgate.netnih.govmdpi.com.

Development of advanced probes for chemical biology: Designing this compound-based probes for mapping and profiling reactive functional groups in complex biological samples, aiding in the identification of druggable targets and understanding protein function acs.orgnih.gov. The ability to selectively label specific residues could provide valuable insights into biological processes acs.org.

Creation of dynamic or responsive biomaterials: Incorporating this compound into polymeric structures or hydrogels to create materials that can be functionalized post-synthesis or respond to specific stimuli via click chemistry mdpi.comnih.govnih.govacs.org. This could lead to new materials for drug delivery, tissue engineering, or biosensing.

Applications in diagnostics and imaging: Developing this compound conjugates for labeling biomolecules used in imaging techniques (e.g., PET imaging) or diagnostic assays, leveraging the efficiency and specificity of the click reaction frontiersin.orgresearchgate.netnih.govmdpi.comamerigoscientific.com.

The bioorthogonality of this compound chemistry makes it particularly attractive for applications in complex biological environments where traditional reactions might interfere with native processes.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The increasing demand for rapid synthesis and screening of novel compounds and materials is driving the integration of chemical reactions with automated platforms and high-throughput screening (HTS) methodologies rsc.orgnih.govimperial.ac.ukdrugtargetreview.comacs.org. This compound chemistry is well-suited for such integration due to the speed and robustness of the click reaction.

Future directions include:

Automated synthesis of this compound conjugates: Developing automated workflows for the synthesis of diverse molecules conjugated with the this compound moiety, enabling the rapid generation of compound libraries for screening nih.govimperial.ac.ukdrugtargetreview.com.

High-throughput screening of click reactions: Utilizing HTS platforms to optimize reaction conditions for this compound click chemistry with various reaction partners and in different environments rsc.orgdrugtargetreview.comacs.org. This can help identify optimal conditions for specific bioconjugation or material functionalization applications.

Development of automated bioconjugation platforms: Integrating this compound chemistry into automated systems for the site-specific labeling or modification of biomolecules on a large scale nih.gov.

Flow chemistry approaches: Exploring the use of flow reactors for continuous and scalable synthesis of this compound or its conjugates, offering advantages in reaction control and efficiency.

The ability to perform this compound reactions rapidly and with high yields under mild conditions aligns well with the requirements of automated synthesis and HTS, accelerating discovery and development processes.

Development of Advanced Research Materials with this compound Functionalization

This compound can serve as a versatile building block for the development of advanced research materials through functionalization strategies. Its reactivity allows for the facile incorporation of the tetrazine moiety onto various material surfaces or bulk structures nih.govnih.govacs.orgmdpi.com.

Future research avenues include:

Surface functionalization for biosensing and diagnostics: Immobilizing this compound on surfaces of biosensors, microarrays, or diagnostic chips to enable the capture or detection of TCO-functionalized biomolecules or analytes via click chemistry amerigoscientific.commdpi.com.

Creation of functional polymers and hydrogels: Synthesizing polymers or hydrogels containing this compound moieties that can be further modified or cross-linked through click reactions, leading to materials with tailored mechanical, chemical, or biological properties mdpi.comnih.govnih.govacs.org.

Development of smart materials: Designing materials where the this compound click reaction can be triggered by external stimuli, leading to changes in material properties or the release of encapsulated substances.

Functionalization of nanoparticles and nanomaterials: Attaching this compound to nanoparticles for targeted delivery applications, where the nanoparticles can be clicked onto TCO-functionalized targets in biological systems.

The ability to introduce reactive tetrazine groups onto materials using the robust NHS ester chemistry provides a powerful tool for creating sophisticated functional materials for a wide range of research applications.

Q & A

Q. What are the key steps in synthesizing H-Tz-NHS for bioorthogonal applications?

this compound is synthesized through a two-step reaction:

  • Step 1 : Prepare 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetic acid (H-Tz-COOH) via cycloaddition of 2-(4-cyanophenyl)acetic acid with sulfur and hydrazine, followed by nitrosation .
  • Step 2 : Activate H-Tz-COOH using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dimethyl sulfoxide (DMSO) to form the NHS ester (this compound) . Critical considerations : Ensure anhydrous conditions to prevent hydrolysis of the NHS ester. Confirm purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. Which characterization methods confirm successful conjugation of this compound to nanoparticles?

  • Dynamic Light Scattering (DLS) : Monitors hydrodynamic diameter changes (e.g., aggregation detected as a 1.4× increase in size) .
  • ζ Potential Analysis : Successful conjugation reduces surface charge (e.g., ζ potential shifts from +2.34 ± 0.94 to -8.61 ± 2.84 due to neutralization of amine groups on HS-PEG2000-NH2) .
  • Transmission Electron Microscopy (TEM) : Visualizes nanoparticle morphology and aggregation states . Validation : Cross-correlate DLS and TEM data to distinguish between aggregation and stable conjugation .

Q. How can researchers ensure reproducibility in this compound-based experiments?

  • Document reaction parameters : Include exact molar ratios (e.g., 5:1 this compound to HS-PEG2000-NH2), pH (8–9 using borate buffer), and temperature (room temperature for 4 hours) .
  • Adhere to reporting standards : Follow NIH guidelines for experimental replication, including full disclosure of solvents, purification steps, and characterization data in supplementary materials .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound conjugation to minimize aggregation?

  • Systematic parameter variation :
  • pH : Test ranges from 7.5–9.5 to balance NHS ester stability and amine reactivity .
  • Molar ratio : Evaluate 1:1 to 10:1 (this compound:HS-PEG2000-NH2) to maximize conjugation efficiency without oversaturating binding sites .
  • Solvent : Compare DMSO, dimethylformamide (DMF), and aqueous-organic mixtures for solubility and reaction kinetics .
    • Quality control : Use ζ potential and DLS in real-time to abort reactions showing early aggregation .

Q. How to resolve contradictions between DLS and TEM data in this compound-nanoparticle studies?

  • Scenario : DLS indicates aggregation (increased hydrodynamic diameter), but TEM shows monodisperse particles.
  • Analysis :
  • Artifact check : Confirm DLS sample preparation (e.g., filtration to remove dust) .
  • Contextualize TEM : Ensure imaging is performed at multiple magnifications and locations to rule out sampling bias .
  • Supplementary techniques : Use nanoparticle tracking analysis (NTA) for size distribution validation .

Q. What are the advantages of this compound over other tetrazine derivatives (e.g., H-Tz-COOH) in bioorthogonal applications?

  • Reactivity : NHS esters enable rapid, selective conjugation to primary amines under mild conditions, avoiding the need for carbodiimide crosslinkers required for carboxylate derivatives .
  • Stability : this compound exhibits superior shelf life in anhydrous DMSO compared to H-Tz-COOH, which may degrade in aqueous environments .
  • Quantification : UV-Vis spectroscopy (λ = 520 nm for tetrazine) allows precise measurement of conjugation efficiency .

Methodological Guidelines

  • Data interpretation : Always correlate structural (NMR/MS) and functional (DLS/ζ potential) data to validate conclusions .
  • Ethical reporting : Disclose limitations (e.g., aggregation risks) and provide raw data in supplementary materials to facilitate peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.